N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Kinase inhibition GSK3β Structure-activity relationship

N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine (CAS 610756-79-1) is a C11H11BrN6O2 triaminopyrimidine derivative featuring a 5-nitro group, a 4-bromophenyl substituent at the N2 position, and a methyl group at N4. The compound belongs to the 2,4-diamino-5-nitropyrimidine scaffold class, which was identified through ultra-high-throughput screening (uHTS) as a privileged chemotype for selective kinase inhibition, particularly against PKC-θ.

Molecular Formula C11H11BrN6O2
Molecular Weight 339.153
CAS No. 610756-79-1
Cat. No. B2898546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine
CAS610756-79-1
Molecular FormulaC11H11BrN6O2
Molecular Weight339.153
Structural Identifiers
SMILESCNC1=NC(=NC(=C1[N+](=O)[O-])N)NC2=CC=C(C=C2)Br
InChIInChI=1S/C11H11BrN6O2/c1-14-10-8(18(19)20)9(13)16-11(17-10)15-7-4-2-6(12)3-5-7/h2-5H,1H3,(H4,13,14,15,16,17)
InChIKeyINRAOEVJPARFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine (CAS 610756-79-1): Compound Class and Sourcing Context


N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine (CAS 610756-79-1) is a C11H11BrN6O2 triaminopyrimidine derivative featuring a 5-nitro group, a 4-bromophenyl substituent at the N2 position, and a methyl group at N4 . The compound belongs to the 2,4-diamino-5-nitropyrimidine scaffold class, which was identified through ultra-high-throughput screening (uHTS) as a privileged chemotype for selective kinase inhibition, particularly against PKC-θ [1]. Structurally related analogs bearing halogen-substituted phenyl rings at N2 or N4 have demonstrated measurable activity against GSK-3β, GRK, and PRMT family enzymes in public bioactivity databases [2]. The presence of the bromine atom distinguishes this compound from its fluoro- and chloro-substituted congeners, offering both altered electronic properties and a heavy-atom label for biophysical applications.

Why N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine Cannot Be Casually Replaced by Close Analogs


Within the 2,4-diamino-5-nitropyrimidine chemotype, ostensibly minor substituent changes produce measurable shifts in kinase inhibition profiles. Public bioactivity data demonstrates that replacing the 3-chloro substituent (GSK3β EC50 = 11,700 nM) with a 3-fluoro substituent (GSK3β EC50 = 12,400 nM) yields a quantifiable difference of approximately 700 nM in the same assay [1]. Extending this SAR logic, the target compound's 4-bromophenyl group introduces a substantially larger halogen (van der Waals radius: Br = 1.85 Å vs. Cl = 1.75 Å vs. F = 1.47 Å) at the para rather than meta position, which can differentially engage hydrophobic subpockets in kinase active sites [2]. Furthermore, the N4-methyl group eliminates a hydrogen bond donor relative to the des-methyl analog N4-(4-bromophenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 6036-89-1), altering both solubility and target interaction capacity . These cumulative differences mean that generic replacement by a fluoro-, chloro-, or des-methyl analog cannot be assumed to preserve target engagement, selectivity profile, or crystallographic utility.

Quantitative Differentiation Evidence for N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine Versus Closest Analogs


Halogen-Dependent GSK3β Inhibition: Cross-Analog SAR and Para-Bromo Differentiation

Public HTS data for close analogs in the same 2,4-diamino-5-nitropyrimidine series establishes that halogen identity and ring position measurably affect kinase inhibition. The 3-chlorophenyl analog (BDBM69525) exhibits a GSK3β EC50 of 11,700 nM, while the 3-fluorophenyl analog (BDBM66010) yields an EC50 of 12,400 nM in the same assay [1]. The target compound's 4-bromophenyl group introduces bromine (σp = 0.23) versus chlorine (σp = 0.23, but σm = 0.37) and fluorine (σp = 0.06), and moves the halogen from the meta to the para position. In the seminal PKC-θ inhibitor study, 2-arylalkylamino substituents with para-substituted phenyl rings were shown to be essential for achieving selectivity over other kinases [2]. While direct GSK3β data for the 4-bromo compound is not publicly available, the established halogen-dependent SAR gradient (ΔEC50 ≈ 700 nM between 3-Cl and 3-F) predicts a distinct activity profile for the 4-bromo analog.

Kinase inhibition GSK3β Structure-activity relationship Halogen bonding

Heavy-Atom Advantage: Bromine as an Intrinsic Anomalous Scatterer for Crystallographic Phasing

The 4-bromophenyl substituent provides an intrinsic heavy atom (Br, Z=35) that is absent in the fluoro (F, Z=9) and chloro (Cl, Z=17) analogs. Bromine exhibits significant anomalous scattering (f'' at Cu Kα ≈ 1.28 e⁻) suitable for single-wavelength anomalous diffraction (SAD) phasing, whereas fluorine has negligible anomalous signal [1]. The closest des-methyl analog, N4-(4-bromophenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 6036-89-1), also contains bromine but lacks the N4-methyl group that may be required for specific target engagement . The methyl group alters the ligand's hydrogen-bonding capacity (one fewer H-bond donor at N4) and may affect crystal packing interactions. For researchers planning co-crystallization studies, the target compound uniquely combines a crystallographic heavy atom with the N4-methyl substitution pattern, potentially enabling both phasing and biologically relevant binding mode determination in a single experiment.

Structural biology X-ray crystallography Anomalous scattering Phase determination

Scaffold-Class Validation: 2,4-Diamino-5-nitropyrimidines as Privileged Kinase and PRMT Inhibitors

The 2,4-diamino-5-nitropyrimidine core has been independently validated as a productive starting point for kinase and protein arginine methyltransferase (PRMT) inhibitor discovery. Cywin et al. (2007) identified this scaffold through uHTS as producing potent and selective PKC-θ inhibitors, with lead compounds achieving IC50 values as low as 12 nM after optimization [1]. Separately, nitropyrimidine derivatives have been disclosed as PRMT5 inhibitors in multiple patent filings, with BindingDB recording PRMT5 IC50 values for close structural analogs in the range of 8.5–2,710 nM [2]. The scaffold's activity across both kinase and methyltransferase targets arises from the 5-nitro group acting as a hydrogen-bond acceptor in the ATP-binding or SAM-binding pocket, while the differentially substituted 2- and 4-amino groups modulate target selectivity. The target compound's specific 4-bromophenyl/N4-methyl substitution pattern occupies a distinct region of this validated chemical space.

Kinase inhibitor PRMT inhibitor Privileged scaffold Drug discovery

N4-Methyl Substitution: Differentiation from Primary Amine Analog in Hydrogen-Bonding Capacity and Physicochemical Profile

The N4-methyl group on the target compound replaces a primary amine hydrogen with a methyl group relative to the des-methyl analog N4-(4-bromophenyl)-5-nitropyrimidine-2,4,6-triamine (CAS 6036-89-1) . This substitution reduces the hydrogen bond donor count from 3 to 2 (at N4 specifically), which can improve membrane permeability by reducing polar surface area and desolvation cost. In the PKC-θ SAR study, the nature of the 4-amino substituent was explicitly identified as a key determinant of kinase selectivity, with alkylamino groups providing different selectivity profiles compared to primary amines [1]. The molecular weight increases from 325.12 Da (des-methyl) to 339.15 Da (N4-methyl), accompanied by an increase in calculated logP due to the additional methyl group . These physicochemical differences are quantifiable and may affect solubility, permeability, and ultimately in-cell target engagement.

Medicinal chemistry Hydrogen bonding Ligand efficiency Physicochemical properties

Para-Bromo vs. Meta-Substituted Analogs: Regioisomeric Differentiation in Aryl Ring Orientation

The target compound carries the bromine at the para position of the N2-phenyl ring, whereas the publicly bioactivity-characterized 3-chloro and 3-fluoro analogs (BDBM69525 and BDBM66010) bear halogens at the meta position [1]. This regioisomeric difference alters the vector of the halogen substituent relative to the pyrimidine core, which can redirect the halogen into different subpockets of the target protein. In the PKC-θ homology model reported by Cywin et al., the 2-arylalkylamino group occupies a selectivity pocket where the precise trajectory of substituents determines kinase selectivity [2]. Para-substituted aryl rings project substituents along a different axis than meta-substituted rings, resulting in distinct steric and electronic complementarity with the target binding site. Additionally, para-bromo substitution provides a linear C–Br bond vector that extends approximately 1.85 Å beyond the phenyl ring, compared to the angled projection of meta-substituted halogens.

Regioisomerism Kinase selectivity Binding mode Para vs. meta substitution

Recommended Application Scenarios for N2-(4-Bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine (CAS 610756-79-1)


Kinase Selectivity Profiling: Mapping Halogen-Dependent SAR in the 2,4-Diamino-5-nitropyrimidine Series

This compound fills a critical gap in halogen SAR matrices for the 2,4-diamino-5-nitropyrimidine scaffold. With publicly available data for 3-Cl (GSK3β EC50 = 11,700 nM) and 3-F (EC50 = 12,400 nM) analogs, addition of the 4-Br compound enables a complete halogen series (F, Cl, Br) across meta and para positions [1]. Kinase profiling panels can quantify how bromine's larger van der Waals radius and polarizability shift selectivity across the kinome relative to F and Cl congeners, directly testing the SAR principles established by Cywin et al. for PKC-θ [2].

X-Ray Co-Crystallography with Intrinsic Phasing Power: Simultaneous Binding Mode Determination and Structure Solution

The bromine atom (Z=35) provides measurable anomalous scattering (f'' ≈ 1.28 e⁻ at Cu Kα), enabling SAD or MAD phasing without additional heavy-atom soaking [1]. This is particularly valuable for co-crystallization with novel kinase or PRMT targets where phase information is not available from molecular replacement. Unlike the des-methyl brominated analog (CAS 6036-89-1), the N4-methyl group on this compound ensures the ligand more closely mimics the pharmacologically relevant substituted scaffold, allowing the solved structure to simultaneously reveal the binding mode and provide experimental phases [2].

PRMT Inhibitor Hit Expansion: Probing Halogen Effects on Methyltransferase Activity

Multiple 2,4-diamino-5-nitropyrimidine derivatives have demonstrated PRMT5 inhibitory activity, with BindingDB-recorded IC50 values spanning 8.5 to 2,710 nM [1]. This compound's 4-bromophenyl substituent offers a distinct electronic and steric profile for PRMT SAR expansion. The N4-methyl group also reduces hydrogen bond donor capacity, which may alter the inhibition mechanism (competitive vs. uncompetitive with SAM) relative to primary amine analogs [2]. Screening against the full PRMT family (PRMT1–8) can establish selectivity fingerprints for the 4-Br, N4-methyl substitution pattern.

Chemical Biology Probe Development: Click-Chemistry Derivatization via the Bromophenyl Handle

The 4-bromophenyl group serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into biotinylated probes, fluorescent conjugates, or photoaffinity labels [1]. This is a practical advantage over the fluoro and chloro analogs, where C–F and C–Cl bonds are significantly less reactive toward oxidative addition. Researchers developing target-engagement assays (e.g., CETSA, NanoBRET) can use this compound as a precursor for probe synthesis while retaining the biologically active N4-methyl-5-nitropyrimidine-2,4,6-triamine core [2].

Quote Request

Request a Quote for N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.